An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldoxime: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldoxime: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzaldoxime, a fluorinated aromatic oxime with significant potential in medicinal chemistry and drug development. Given that this compound is not widely commercialized, this document focuses on its synthesis from its readily available precursor, 4-Fluoro-3-methoxybenzaldehyde, and discusses its predicted chemical properties and potential applications based on established chemical principles and the known bioactivity of related structures.
Introduction: The Significance of Fluorinated Oximes in Drug Discovery
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[1][2].
Oxime functionalities are also prevalent in a number of FDA-approved drugs and are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The oxime group can act as a key pharmacophore and is also known for its role in reactivating acetylcholinesterase, offering potential as an antidote for organophosphate poisoning.
The combination of a fluorine atom and an oxime group on a benzaldehyde scaffold, as in 4-Fluoro-3-methoxybenzaldoxime, presents a compelling molecular architecture for the development of novel therapeutic agents. This guide will provide researchers and drug development professionals with the foundational knowledge to synthesize, characterize, and explore the potential of this promising, yet under-explored, chemical entity.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of both the starting material and the final product is crucial for successful synthesis and application. The properties of the commercially available precursor, 4-Fluoro-3-methoxybenzaldehyde, are well-documented. The properties of the target oxime are predicted based on its chemical structure and the known properties of similar compounds.
| Property | 4-Fluoro-3-methoxybenzaldehyde (Precursor) | 4-Fluoro-3-methoxybenzaldoxime (Product, Predicted) |
| Chemical Structure | ![]() | |
| Molecular Formula | C₈H₇FO₂[3] | C₈H₈FNO₂ |
| Molecular Weight | 154.14 g/mol [3] | 169.15 g/mol |
| CAS Number | 128495-46-5[3][4] | Not available |
| Appearance | White to pale cream or yellow crystals or powder[3][5] | Predicted to be a white to off-white solid |
| Melting Point | 57.0-64.0 °C[3] | Predicted to be higher than the aldehyde, likely in the range of 70-100 °C, with potential for two distinct melting points for E/Z isomers. |
| Boiling Point | Not readily available | Predicted to be significantly higher than the aldehyde and likely to decompose upon distillation at atmospheric pressure. |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | Predicted to have similar solubility to the aldehyde. |
| SMILES | COC1=CC(C=O)=CC=C1F[3] | COC1=CC(C=N\O)=CC=C1F (for the E/Z mixture) |
| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N[3] | Predicted to be unique to this structure. |
Synthesis of 4-Fluoro-3-methoxybenzaldoxime: A Proposed Protocol
The synthesis of aldoximes from their corresponding aldehydes is a robust and well-established chemical transformation. The following protocol is a proposed method for the synthesis of 4-Fluoro-3-methoxybenzaldoxime, adapted from standard laboratory procedures for benzaldoxime synthesis[6][7].
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. The base is crucial for neutralizing the hydrochloric acid salt of hydroxylamine, thereby liberating the free hydroxylamine nucleophile required for the reaction[6].
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-methoxybenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 128495-46-5|4-Fluoro-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]

